molecular formula C23H36N4O5 B11567518 N'-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide

N'-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11567518
M. Wt: 448.6 g/mol
InChI Key: STMHTFVAOGGVJT-LFVJCYFKSA-N
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Description

N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide is an organic compound with the molecular formula C23H36N4O5 It is a derivative of benzoic acid and is characterized by the presence of a hexadecylidene group and two nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with hexadecylidenehydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carried out in reactors designed to handle the specific requirements of the synthesis. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro groups can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where the nitro groups or the hexadecylidene group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hexadecylidene group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-2,3-dihydro-1H-inden-1-ylidene]benzenesulfonohydrazide
  • N’-[(1E)-phenylmethylidene]methoxycarbohydrazide

Uniqueness

N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide is unique due to its specific combination of a long alkyl chain (hexadecylidene group) and two nitro groups on the benzene ring

Properties

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

N-[(E)-hexadecylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C23H36N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-25-23(28)20-17-21(26(29)30)19-22(18-20)27(31)32/h16-19H,2-15H2,1H3,(H,25,28)/b24-16+

InChI Key

STMHTFVAOGGVJT-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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